molecular formula C11H10N2O3 B3056470 2-imino-6-methoxy-2H-chromene-3-carboxamide CAS No. 71586-41-9

2-imino-6-methoxy-2H-chromene-3-carboxamide

Cat. No. B3056470
CAS RN: 71586-41-9
M. Wt: 218.21 g/mol
InChI Key: KTWIQSNWSCNJOI-UHFFFAOYSA-N
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Description

2-imino-6-methoxy-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-imino-6-methoxy-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. It has been found to activate the caspase pathway, leading to cell death. The anti-inflammatory activity of the compound is believed to be due to its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-imino-6-methoxy-2H-chromene-3-carboxamide have been studied extensively. The compound has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, the compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imino-6-methoxy-2H-chromene-3-carboxamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and anti-inflammatory activity. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

For research on 2-imino-6-methoxy-2H-chromene-3-carboxamide include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications in various diseases. The use of nanotechnology to improve the solubility and stability of the compound is also an area of interest for future research. Lastly, studies on the pharmacokinetics and pharmacodynamics of the compound in vivo are needed to evaluate its efficacy and safety as a potential therapeutic agent.

Scientific Research Applications

2-imino-6-methoxy-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been found to have anti-microbial activity against various bacterial strains.

properties

IUPAC Name

2-imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-7-2-3-9-6(4-7)5-8(10(12)14)11(13)16-9/h2-5,13H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWIQSNWSCNJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327912
Record name 2-imino-6-methoxy-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imino-6-methoxy-2H-chromene-3-carboxamide

CAS RN

71586-41-9
Record name 2-imino-6-methoxy-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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